Product packaging for 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine(Cat. No.:)

3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13027889
M. Wt: 258.06 g/mol
InChI Key: YKJPDOPOKWAVDJ-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a high-value synthetic intermediate in the pyrrolopyridine family, a privileged scaffold in drug discovery . The iodine atom at the 3-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling rapid diversification to create novel compounds for biological screening . The pyrrolopyridine core is a key structural motif found in compounds with a broad spectrum of pharmacological activities, including potent acid pump antagonists (APAs) for gastrointestinal disorders and inhibitors of kinases like MPS1 for oncology research . This methylated derivative offers enhanced stability and tailored reactivity for specific synthetic pathways. As a building block, it is instrumental in exploring structure-activity relationships and developing new therapeutic agents for areas such as diabetes, cancer, and viral diseases . This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is not for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B13027889 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-2-3-10-4-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJPDOPOKWAVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 1 Methyl 1h Pyrrolo 2,3 C Pyridine and Analogues

Historical and Contemporary Approaches to the Pyrrolo[2,3-c]pyridine Ring System Construction

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), is a significant heterocyclic motif found in numerous biologically active compounds. Its synthesis has been an area of active research, leading to the development of several effective methodologies.

Historically, the construction of the pyrrolo[2,3-c]pyridine ring system has been achieved through various cyclocondensation and annulation reactions. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. While specific examples for the direct synthesis of the 1-methyl-1H-pyrrolo[2,3-c]pyridine via these classical methods are not extensively detailed in the provided search results, the general principles of such strategies can be inferred. These approaches often utilize substituted pyridine derivatives that undergo intramolecular or intermolecular reactions to form the fused pyrrole ring.

More contemporary approaches to the synthesis of pyrrolo[2,3-c]pyridines and related N-heterocyclic compounds increasingly rely on palladium-catalyzed reactions. nih.govnih.govrsc.orgrsc.org These methods offer high efficiency and regioselectivity. Palladium-catalyzed cross-coupling and cyclization processes are key strategies for constructing the pyrrole ring. nih.gov For instance, a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction has been developed for the synthesis of spirocyclic pyrrolines, demonstrating the power of palladium catalysis in constructing complex nitrogen-containing heterocycles. nih.govrsc.orgrsc.org Similarly, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been achieved through a palladium-catalyzed sequential cross-coupling reaction and cyclization process. nih.gov These examples highlight the versatility of palladium catalysis in forming the pyrrole ring of the pyrrolo[2,3-c]pyridine system.

The efficiency and yields of synthetic pathways for constructing the pyrrolo[2,3-c]pyridine ring system vary depending on the chosen methodology. Modern palladium-catalyzed routes are often favored due to their high yields and milder reaction conditions compared to some traditional methods. The development of cascade reactions, such as the palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation, provides an efficient means to assemble complex heterocyclic structures. nih.govrsc.orgrsc.org

The following table provides a general comparison of the synthetic approaches:

Synthetic StrategyGeneral AdvantagesGeneral Disadvantages
Cyclocondensation/Annulation Utilizes readily available starting materials.Can require harsh reaction conditions; may result in lower yields and mixtures of isomers.
Palladium-Mediated Cyclization High efficiency and regioselectivity; milder reaction conditions.Cost of palladium catalysts; sensitivity of catalysts to air and moisture.

Targeted Iodination Strategies at the C3 Position of the Pyrrolo[2,3-c]pyridine Nucleus

Once the 1-methyl-1H-pyrrolo[2,3-c]pyridine core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C3 position. This is typically achieved through electrophilic aromatic substitution or related methodologies.

Electrophilic iodination is a common and effective method for introducing iodine onto electron-rich aromatic and heteroaromatic rings. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling and reactivity. organic-chemistry.org The reaction mechanism involves the electrophilic attack of an iodonium ion equivalent at the C3 position of the pyrrolo[2,3-c]pyridine nucleus, which is the most nucleophilic position.

The use of NIS in trifluoroacetic acid (TFA) has been shown to be a time-efficient and general method for the iodination of a wide range of aromatic compounds. diva-portal.org For less reactive substrates, the addition of a stronger acid, such as sulfuric acid, may be necessary to enhance the reaction rate. diva-portal.org Furthermore, the activation of NIS with a catalytic amount of a Lewis acid, such as iron(III) triflimide, can lead to a rapid and highly regioselective iodination of arenes under mild conditions. acs.org

The following table summarizes the conditions for electrophilic iodination using NIS:

Catalyst/Solvent SystemSubstrate ScopeKey Features
NIS in Trifluoroacetic Acid (TFA) Wide range of mono- and disubstituted benzenes. diva-portal.orgTime-efficient, generally proceeds at room temperature. diva-portal.org
NIS with Catalytic Trifluoroacetic Acid in Acetonitrile Methoxybenzenes. diva-portal.orgPreferential for certain activated substrates. diva-portal.org
Iron(III) Triflimide-activated NIS Wide range of arenes, including biologically active compounds. acs.orgRapid and highly regioselective under mild conditions. acs.org

Alternative strategies for the introduction of iodine at a specific position on a heterocyclic ring include halogen exchange and directed ortho-metalation. While direct C-H iodination is often preferred for its atom economy, these methods can be valuable when regioselectivity is a challenge.

Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, in this case, an iodine source. uwindsor.caharvard.edubaranlab.org For a pyridine ring, a directing group is generally required to facilitate lithiation. harvard.edu The regioselective ortho-lithiation of halopyridines has been demonstrated using lithium diisopropylamide (LDA), leading to ortho-disubstituted pyridines after quenching with an electrophile. researchgate.net

Halogen/metal exchange is another powerful tool for the regioselective functionalization of pyridines. znaturforsch.com This method involves the reaction of a halogenated pyridine with an organometallic reagent, resulting in the exchange of the halogen with the metal. The resulting organometallic intermediate can then be reacted with an iodine source. Organomagnesium reagents, such as iPrMgX, are useful for the exchange of iodinated or brominated pyridines. znaturforsch.com

N-Methylation Techniques for the Pyrrolo[2,3-c]pyridine Core

The introduction of a methyl group at the N1 position of the pyrrolo[2,3-c]pyridine nucleus is a crucial step in the synthesis of the target compound. Various N-alkylation techniques can be employed, often drawing from established methods for related heterocyclic systems like indoles and other azaindoles.

Selective N1-alkylation of the 3-iodo-1H-pyrrolo[2,3-c]pyridine core is typically achieved by deprotonation of the pyrrole nitrogen followed by reaction with a methylating agent. The choice of base and methylating agent is critical to ensure high selectivity and yield.

Commonly used bases for the deprotonation of NH-heterocycles include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The selection of the base often depends on the reactivity of the substrate and the desired reaction conditions. For instance, NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, leading to the formation of the corresponding sodium salt, which can then react with a methylating agent.

Typical methylating agents include methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4). Methyl iodide is a highly reactive and commonly used reagent for N-methylation. The reaction is generally conducted in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

A general procedure for the N-methylation of a 3-substituted-1H-pyrrolo[2,3-c]pyridine is outlined below:

StepProcedure
1.The 3-iodo-1H-pyrrolo[2,3-c]pyridine starting material is dissolved in a suitable anhydrous aprotic solvent (e.g., DMF, THF).
2.A slight excess of a base (e.g., NaH) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
3.The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the anion.
4.A methylating agent (e.g., methyl iodide) is added, and the reaction is allowed to proceed, often with warming to room temperature or gentle heating.
5.The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
6.Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
7.The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

This is a generalized procedure and specific conditions may vary based on the substrate and scale of the reaction.

While the N-methylation of 1H-pyrrolo[2,3-c]pyridine itself can potentially occur at either the pyrrole nitrogen (N1) or the pyridine nitrogen (N6), the significantly higher basicity of the pyridine nitrogen means that under neutral or acidic conditions, alkylation would preferentially occur there. However, under basic conditions typically employed for N-alkylation of the pyrrole moiety, the pyrrole proton is selectively removed due to its higher acidity compared to any C-H protons. The resulting anion is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with a soft electrophile like methyl iodide at the nitrogen atom.

The presence of an iodine atom at the 3-position is unlikely to significantly alter the regioselectivity of N-methylation, as the electronic effect of the iodo group on the relative nucleophilicity of the two nitrogen atoms is minimal in this context. The primary determinant of regioselectivity remains the selective deprotonation of the pyrrole NH.

Optimization of the N-methylation reaction involves screening various bases, solvents, temperatures, and reaction times to maximize the yield of the desired N1-methylated product and minimize the formation of byproducts. For instance, the choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the pyrrole anion.

The temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heating can lead to decomposition or the formation of side products.

ParameterVariationPotential Outcome
Base NaH, K2CO3, Cs2CO3Stronger bases like NaH can lead to faster reaction rates. Weaker bases like K2CO3 may require higher temperatures or longer reaction times.
Solvent DMF, THF, AcetonitrileThe choice of solvent can affect solubility and reaction kinetics. DMF is a common choice for its high polarity and ability to dissolve a wide range of reactants.
Temperature 0 °C to refluxHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization is key to finding the balance between reaction speed and selectivity.
Methylating Agent CH3I, (CH3)2SO4Both are effective methylating agents. The choice may depend on factors such as cost, reactivity, and safety considerations.

This table presents potential outcomes based on general principles of organic synthesis and may need to be adapted for the specific substrate.

Convergent and Divergent Synthetic Routes to 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of a substituted pyridine and a substituted pyrrole precursor, which are then combined in a later step to form the final bicyclic system. While no specific examples for this compound have been detailed in the provided search results, a hypothetical convergent approach could involve the reaction of a suitably functionalized 3,4-disubstituted pyridine with a reagent that provides the atoms for the pyrrole ring.

A divergent synthesis , which is more commonly employed for this class of compounds, starts with a common intermediate that is then elaborated into a variety of final products. In the context of this compound, two primary divergent pathways can be envisioned:

Route A: Iodination followed by N-methylation

Synthesis of the 1H-pyrrolo[2,3-c]pyridine core: This can be achieved through various methods, such as the Fischer indole (B1671886) synthesis or the Bartoli indole synthesis, applied to pyridine derivatives. nbuv.gov.ua For example, the reaction of a substituted 4-aminopyridine with a suitable ketone or aldehyde under acidic conditions can lead to the formation of the pyrrolo[2,3-c]pyridine scaffold.

Iodination at the 3-position: The 1H-pyrrolo[2,3-c]pyridine is then subjected to electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base are commonly used for the iodination of electron-rich heterocycles. The 3-position of the pyrrolo[2,3-c]pyridine ring is electronically analogous to the 3-position of indole, which is the most nucleophilic position and thus the most susceptible to electrophilic attack.

N-methylation: The resulting 3-iodo-1H-pyrrolo[2,3-c]pyridine is then N-methylated as described in section 2.3.

Route B: N-methylation followed by iodination

Synthesis and N-methylation of the 1H-pyrrolo[2,3-c]pyridine core: The initial pyrrolo[2,3-c]pyridine is first N-methylated to give 1-methyl-1H-pyrrolo[2,3-c]pyridine.

Iodination at the 3-position: The 1-methyl-1H-pyrrolo[2,3-c]pyridine is then iodinated at the 3-position. The presence of the methyl group on the nitrogen is unlikely to change the regioselectivity of the iodination, as the 3-position remains the most activated site for electrophilic substitution.

Considerations for Scalable Synthesis and Process Chemistry

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable synthesis include:

Cost and availability of starting materials: For a commercially viable process, the starting materials should be inexpensive and readily available in large quantities.

Reagent selection: Highly toxic or hazardous reagents, such as dimethyl sulfate, may be less desirable for large-scale production. Safer alternatives should be explored. For example, dimethyl carbonate can be a greener alternative to methyl iodide and dimethyl sulfate for N-methylation.

Reaction conditions: Reactions that require cryogenic temperatures or high pressures can be challenging and expensive to implement on a large scale. Processes that can be run at or near ambient temperature and pressure are generally preferred.

Work-up and purification: Extractive work-ups with large volumes of organic solvents and chromatographic purifications are often not practical for large-scale synthesis. The development of procedures that allow for direct crystallization of the product from the reaction mixture is highly desirable.

Process safety: A thorough safety assessment of each step is crucial. This includes understanding the thermal stability of the reactants and intermediates, as well as the potential for runaway reactions.

Waste management: The environmental impact of the process must be considered. The development of a synthesis with high atom economy and minimal waste generation is a key goal of green chemistry.

A potential scalable synthesis of this compound might favor a route that avoids the use of highly reactive and hazardous reagents like sodium hydride. For example, using a weaker base like potassium carbonate for the N-methylation might be safer, although it may require higher temperatures. The use of flow chemistry could also be explored to improve safety and control over reaction parameters. nih.gov

ConsiderationLaboratory ScaleIndustrial Scale
Reagents High reactivity and yield are prioritized.Safety, cost, and environmental impact are major factors.
Solvents A wide variety of solvents can be used.Solvent choice is restricted by cost, safety, and environmental regulations.
Purification Column chromatography is common.Crystallization, distillation, and extraction are preferred.
Safety Small-scale reactions are easier to control.Thorough hazard analysis and engineering controls are essential.
Cost The cost of reagents is often a secondary concern.Cost-effectiveness is a primary driver of process development.

This table provides a general comparison of considerations for laboratory and industrial scale synthesis.

Chemical Reactivity and Functionalization of 3 Iodo 1 Methyl 1h Pyrrolo 2,3 C Pyridine

Reactivity of the C3-Iodo Substituent as a Versatile Handle

The iodine atom at the C3-position of the 1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold imparts significant reactivity, making it an excellent electrophilic partner for carbon-carbon and carbon-heteroatom bond formation. The C-I bond is the most reactive among the halogens in palladium-catalyzed cycles, undergoing oxidative addition under milder conditions than the corresponding bromides or chlorides. This reactivity allows for selective functionalization, even in the presence of other, less reactive halides. This section explores the key transformations that leverage the C3-iodo substituent.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. For substrates like 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine, the high reactivity of the C-I bond makes it an ideal candidate for these transformations. nih.govgoogle.com

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govuni.lu This reaction is fundamental in synthesizing biaryl and heteroaryl-aryl structures. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the reaction is well-documented for structurally similar aza-indoles. nih.gov For instance, the coupling of 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives with various phenylboronic acids proceeds chemoselectively at the more reactive C-2 iodo position. nih.gov This suggests that this compound would be a highly effective substrate for coupling with a diverse range of aryl- and heteroarylboronic acids.

General Reaction Conditions for Suzuki-Miyaura Coupling of Related Heterocycles:

Palladium Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos), or other Pd(II) precatalysts. nih.govnih.gov

Base: Typically an inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.gov

Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is common. nih.gov

A hypothetical reaction is shown below:

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.govresearchgate.net This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. The catalytic cycle typically employs a palladium catalyst and a copper(I) co-catalyst. google.com The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex that has already undergone oxidative addition with the aryl iodide. researchgate.net Copper-free protocols have also been developed.

Based on the high reactivity of aryl iodides in this transformation, this compound is an excellent candidate for Sonogashira coupling. This would allow for the introduction of various alkynyl moieties at the C3-position, providing access to a class of compounds with applications in materials science and as precursors for more complex heterocyclic systems. nih.gov Although specific examples for this compound are not detailed in the available literature, the general applicability is well-established for iodo-heterocycles.

Typical Reaction Conditions for Sonogashira Coupling:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Copper Co-catalyst: Copper(I) iodide (CuI).

Base: An amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which often serves as the solvent.

Solvent: THF, DMF, or acetonitrile.

A hypothetical reaction is shown below:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. nih.gov The reaction proceeds via oxidative addition of palladium to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov Given the reactivity of aryl iodides, this compound would be expected to readily participate in Heck couplings to yield 3-vinyl-substituted pyrrolopyridines.

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups. The C3-iodo group of the target compound would be an ideal electrophilic partner for coupling with various aryl-, heteroaryl-, or vinylstannanes.

Detailed experimental data for the Heck and Stille couplings of this compound are not readily found in published literature. However, the foundational principles of these reactions strongly support its utility as a substrate.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. Aminocarbonylation, a specific variant, involves the reaction of an aryl halide, carbon monoxide, and an amine to produce an amide. This reaction is highly valuable for the synthesis of carboxamides from readily available starting materials.

The high reactivity of the C-I bond makes this compound a prime substrate for such transformations. The reaction would proceed via oxidative addition of the palladium catalyst, followed by CO insertion into the palladium-carbon bond and subsequent nucleophilic attack by the amine to yield the corresponding 3-carboxamide derivative. While specific literature detailing the aminocarbonylation of this compound is scarce, studies on di-halogenated quinolines have demonstrated high chemoselectivity for the iodo- position over the bromo- position in carbonylative cyclization reactions, underscoring the feasibility of this transformation.

Direct nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic systems like pyrrole (B145914) is generally difficult. However, the activation provided by the fused pyridine (B92270) ring and the nature of the leaving group can influence reactivity. While the C3-iodo group is an excellent leaving group in transition-metal-catalyzed processes, its direct displacement by nucleophiles without a catalyst is less common and typically requires harsh conditions or specific activating features on the ring. Quantum chemical and experimental studies on related heterocyclic systems show that nucleophilic substitution can proceed through complex, multi-step pathways. For this compound, such reactions are not well-documented and would likely be outcompeted by the more efficient and versatile palladium-catalyzed coupling methods.

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the Pyrrolo[2,3-c]pyridine Ring System

The fused pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), presents a unique reactivity profile. The pyrrole moiety is electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The N-methylation of the pyrrole nitrogen influences the electron distribution throughout the bicyclic system.

Electrophilic aromatic substitution (EAS) on the pyridine ring of a pyrrolo[2,3-c]pyridine system is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comdalalinstitute.commasterorganicchemistry.com When such reactions do occur, they are predicted to favor the C-5 position (meta to the pyridine nitrogen), as attack at C-4 or C-6 would lead to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. nih.govdalalinstitute.com

The reactivity of the pyridine ring can be enhanced by the introduction of electron-donating groups. masterorganicchemistry.com However, in the case of this compound, the primary site for electrophilic attack is the electron-rich pyrrole ring, specifically at the C-3 position. The presence of the iodo group at this position is often the result of a deliberate electrophilic iodination of the 1-methyl-1H-pyrrolo[2,3-c]pyridine precursor. acs.org Further electrophilic substitution on the pyridine moiety would require harsh reaction conditions and would have to compete with potential reactions at other positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.cabaranlab.orgharvard.edu This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position, forming a lithiated intermediate that can be trapped with various electrophiles. wikipedia.org

For the 1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, the pyridine nitrogen can act as a directing group, although its efficacy can be complicated by the potential for nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edunih.gov In related azaindole systems, ortho-lithiation has been used to introduce substituents. For instance, in the 7-azaindole (B17877) series, after protection of the C-3 position, lithiation can be directed to other positions on the ring. researchgate.net While specific examples for this compound are not extensively documented, it is plausible that with the C-3 position blocked by iodine, a carefully chosen organolithium reagent and reaction conditions could facilitate metalation at C-2 or a position on the pyridine ring, ortho to the pyridine nitrogen (C-5). The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes mitigate nucleophilic addition to the pyridine ring. uwindsor.ca

Chemical Transformations and Stability of the N1-Methyl Group

The N1-methyl group on the pyrrole ring plays a significant role in the molecule's properties. It enhances the electron-donating character of the pyrrole ring, thereby activating it towards electrophilic substitution at the C-3 position. In a broader context of drug design, N-methylation can also improve metabolic stability. nih.gov

The N1-methyl group is generally stable under many synthetic conditions, including those used for cross-coupling reactions. However, N-demethylation is a known chemical transformation for N-methylated heterocycles and alkaloids, often employed in the synthesis of semi-synthetic derivatives. google.comgoogle.comwikipedia.orgresearchgate.netnih.gov Common methods for N-demethylation include the von Braun reaction using cyanogen (B1215507) bromide (BrCN) or variations with chloroformates, as well as oxidative methods. wikipedia.orgnih.gov For instance, the process can involve oxidation of the tertiary N-methyl amine to an N-oxide, followed by treatment with a reducing agent like FeSO4. google.com Photochemical methods have also been reported for the N-demethylation of tertiary amine alkaloids. researchgate.net While these methods are general, their application to this compound would need to be evaluated for compatibility with the iodo-substituted pyrrolopyridine core.

Strategic Derivatization for Building Complex Molecular Architectures

The C3-iodo substituent in this compound is a key functional handle for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.govresearchgate.netmit.edu These reactions are pivotal in medicinal chemistry for the synthesis of libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This method has been successfully applied to halo-azaindoles to introduce various aryl and heteroaryl substituents. nih.gov In a notable example, a one-pot, two-fold Suzuki-Miyaura coupling was performed on a related 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the differential reactivity of the C-I and C-Cl bonds and allowing for sequential, selective functionalization. acs.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne, creating an alkynyl-substituted pyrrolopyridine. wikipedia.orggoogle.comgoogle.comunl.ptnih.govorganic-chemistry.org This is a valuable method for introducing linear, rigid linkers into a molecular scaffold. The Sonogashira reaction has been widely used in the synthesis of complex natural products and biologically active molecules, including those with an azaindole core. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. nih.govorganic-chemistry.orgmit.edu This is a powerful tool for introducing diverse amine functionalities, which are common in pharmacologically active compounds. Procedures for the amination of unprotected halo-7-azaindoles have been developed, highlighting the feasibility of this transformation on the pyrrolo[2,3-c]pyridine scaffold. mit.edu

The following interactive table summarizes representative cross-coupling reactions on iodo-azaindole scaffolds, illustrating the utility of these methods for derivatization.

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd2(dba)3, SPhos, Cs2CO33-Phenyl-1-methyl-1H-pyrrolo[2,3-c]pyridine derivative85 acs.org
Suzuki-Miyaura4-Methylphenylboronic acidPd2(dba)3, SPhos, Cs2CO33-(4-Methylphenyl)-1-methyl-1H-pyrrolo[2,3-c]pyridine derivative89 acs.org
Suzuki-Miyaura4-Methoxyphenylboronic acidPd2(dba)3, SPhos, Cs2CO33-(4-Methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-c]pyridine derivative93 acs.org
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Et3N3-Alkynyl-1-methyl-1H-pyrrolo[2,3-c]pyridine derivativeGood to Excellent nih.govresearchgate.net
Buchwald-Hartwig AminationPrimary/Secondary AminePalladium Precatalyst, Base3-Amino-1-methyl-1H-pyrrolo[2,3-c]pyridine derivativeGood to Excellent mit.edu

Advanced Characterization and Structural Analysis of Pyrrolo 2,3 C Pyridine Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the connectivity and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR Methods)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine , a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and the methyl group protons. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and the heteroatoms. The protons on the pyridine (B92270) ring are typically found at lower field (higher ppm) compared to those on the pyrrole (B145914) ring, due to the electron-withdrawing effect of the pyridine nitrogen. The N-methyl group would appear as a singlet, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atom attached to the iodine (C3) would be expected to show a signal at a significantly lower field due to the heavy atom effect of iodine. The chemical shifts of the other ring carbons would be consistent with the electronic environment of the pyrrolopyridine system. For instance, in related 1H-pyrrolo[3,2-c]pyridine derivatives, carbon signals have been extensively assigned and reported. nih.gov

2D-NMR Methods: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and pyrrole rings.

HSQC: would correlate each proton signal with its directly attached carbon atom.

Below are tables of expected chemical shifts for This compound , based on data from analogous structures.

Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Multiplicity
H-2 7.2 - 7.5 s
H-4 7.8 - 8.2 d
H-5 7.0 - 7.4 t
H-7 8.3 - 8.6 d
N-CH₃ 3.8 - 4.0 s

s: singlet, d: doublet, t: triplet

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
C-2 125 - 130
C-3 80 - 90
C-3a 128 - 132
C-4 140 - 145
C-5 115 - 120
C-7 145 - 150
C-7a 148 - 152

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound , with a molecular formula of C₈H₇IN₂, the expected monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would show a prominent protonated molecular ion peak ([M+H]⁺) in the positive ion mode. The measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a mass error of less than 5 ppm being the standard for confirmation.

For the unmethylated parent compound, 3-Iodo-1H-pyrrolo[2,3-c]pyridine (C₇H₅IN₂), the predicted monoisotopic mass for the [M+H]⁺ adduct is 244.95703 Da. uni.lu The addition of a methyl group to form the target compound would increase this mass accordingly.

Expected HRMS Data

Compound Formula Adduct Calculated m/z

This precise mass measurement provides unequivocal evidence for the molecular formula of the synthesized compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-I bond also has a characteristic stretching frequency, typically found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrrolopyridine systems exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The introduction of an iodine atom and a methyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, 1H-pyrrolo[2,3-c]pyridine . sigmaaldrich.com The UV-Vis spectrum of related furo[2,3-b]pyridine (B1315467) derivatives shows characteristic absorption bands in the range of 250 to 390 nm. spectrabase.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and intermolecular interactions. To date, no public crystal structure data is available for This compound . However, should suitable single crystals be obtained, X-ray diffraction analysis would provide definitive proof of its structure, including the planarity of the bicyclic system and the conformation of the N-methyl group relative to the ring.

Chiral Separation Techniques and Enantiomeric Purity Analysis

The applicability of chiral separation techniques is dependent on the presence of a stereocenter in the molecule. The parent compound This compound is achiral and therefore does not form enantiomers. Consequently, chiral separation and enantiomeric purity analysis are not relevant for this specific compound. However, if a chiral substituent were to be introduced into the molecule, for example, on the methyl group or at another position, then techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be necessary to separate the resulting enantiomers and determine their purity.

Biological Activities and Pharmacological Implications of Pyrrolo 2,3 C Pyridine Scaffolds and Derivatives

Role of Pyrrolo[2,3-c]pyridines as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a prime example and is present in numerous ATP-competitive kinase inhibitors. nih.govnih.gov Its frequent appearance in clinically approved drugs and investigational agents underscores its importance. nih.govresearchgate.net This structural motif serves as a versatile template for developing compounds with a wide array of biological effects, including antitumor, anti-inflammatory, antibacterial, and anti-neurodegenerative activities. nih.govresearchgate.net

The utility of these scaffolds, including isomers like pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine, lies in their structural features which allow for diverse chemical modifications. nih.govnih.govtandfonline.com This adaptability enables chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles. pitt.edursc.org The strategic incorporation of different substituents around the core heterocycle has led to the discovery of potent inhibitors for various enzyme families, particularly protein kinases, which are crucial targets in oncology and immunology. nih.govresearchgate.netpitt.edu The successful application of these scaffolds in drug design is an effective strategy that often leads to the identification of novel hit and lead compounds for further development. nih.govresearchgate.net

Kinase Inhibition Profiles of Pyrrolo[2,3-c]pyridine Derivatives

Derivatives built upon the pyrrolopyridine and related pyrrolopyrimidine scaffolds have demonstrated potent inhibitory activity against a wide range of protein kinases, many of which are implicated in cancer and inflammatory diseases. nih.govgoogle.com The versatility of these scaffolds allows for the development of both highly selective and multi-targeted kinase inhibitors. researchgate.netnih.gov

The adaptability of the pyrrolopyridine framework has been exploited to generate inhibitors for numerous kinase families.

c-Met: The hepatocyte growth factor receptor (c-Met) is a target in cancer therapy. Pyrrolo[2,3-b]pyrazine derivatives, developed from a c-Met inhibitor project, were identified as novel FGFR inhibitors. nih.govdoaj.org

JAK Family: Janus kinases (JAKs) are critical in cytokine signaling pathways that regulate immune and inflammatory responses. jst.go.jp Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and moderately selective JAK3 inhibitors. jst.go.jp By modifying the scaffold, for instance by introducing an N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine (B92270) carboxamide, researchers have created highly selective JAK1 inhibitors. acs.org Furthermore, substituting a 4-aryl group onto a pyrrolo[2,3-d]pyrimidine scaffold can shift selectivity towards JAK3. nih.gov

MPS1: Monopolar spindle 1 (MPS1) is a key protein kinase in the spindle assembly checkpoint and is overexpressed in many cancers. nih.govacs.org Potent and selective inhibitors of MPS1 have been developed based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govacs.org

FGFR: The fibroblast growth factor receptor (FGFR) signaling pathway is often abnormally activated in various tumors. rsc.org Researchers have designed 1H-pyrrolo[2,3-b]pyridine derivatives that show potent inhibitory activity against FGFR1, 2, and 3. rsc.orgrsc.org Additionally, pyrrolo[2,3-b]pyrazine derivatives have been identified as a new class of FGFR inhibitors. nih.gov

RET: The RET (Rearranged during Transfection) tyrosine kinase is an oncogenic driver in certain cancers, including lung adenocarcinoma. morressier.com Pyrrolo[2,3-d]pyrimidine derivatives have been explored and optimized as potent inhibitors of both wild-type and mutant forms of RET. morressier.comnih.gov

CSF1R/FMS: The colony-stimulating factor-1 receptor (CSF1R), also known as FMS, is a receptor tyrosine kinase involved in the survival of macrophages and is overexpressed in various cancers and inflammatory disorders. nih.govtandfonline.com A series of pyrrolo[3,2-c]pyridine derivatives were found to be potent and selective inhibitors of FMS kinase. nih.govtandfonline.comresearchgate.net Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as highly selective CSF1R inhibitors. ed.ac.uknih.govacs.orgmdpi.com

ScaffoldTarget KinaseKey FindingsReference
Pyrrolo[3,2-c]pyridineFMS (CSF1R)Compound 1r identified as a potent and selective inhibitor with an IC50 of 30 nM. nih.govtandfonline.com
Pyrrolo[2,3-b]pyrazineFGFR1Switching from a 1H-pyrrolo[3,2-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine scaffold dramatically increased FGFR1 inhibition. nih.gov
1H-Pyrrolo[3,2-c]pyridineMPS1Compound CCT251455 (compound 65) is a potent, selective, and orally bioavailable MPS1 inhibitor. nih.govacs.org
1H-Pyrrolo[2,3-b]pyridineJAK3Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jp
Pyrrolo[2,3-d]pyrimidineRETLead compound 59 shows low nanomolar potency against wild-type and V804M mutant RET. nih.gov
Pyrrolo[2,3-d]pyrimidineCSF1RA series of highly selective inhibitors with subnanomolar enzymatic inhibition were developed. ed.ac.ukacs.org
1H-Pyrrolo[2,3-b]pyridineFGFR1/2/3Compound 4h showed potent activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. rsc.org

Kinase inhibitors are generally classified based on their binding mode to the target protein. Pyrrolopyridine and its related scaffolds have been developed into both Type I and Type II inhibitors.

Type I Inhibitors: These inhibitors are ATP-competitive and bind to the active conformation of the kinase. Many pyrrolo[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors due to the scaffold's nature as a deaza-isostere of adenine. nih.gov For instance, certain MPS1 inhibitors based on a pyrrolopyridine scaffold bind within the ATP binding site. nih.gov

Type II Inhibitors: These inhibitors also bind to the ATP pocket but uniquely stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped. This often leads to higher selectivity. A series of pyrrolo[2,3-d]pyrimidine-based RET inhibitors were identified as Type II inhibitors. nih.gov Similarly, highly selective CSF1R inhibitors with a pyrrolo[2,3-d]pyrimidine core were found to bind to a DFG-out-like conformation of the receptor. ed.ac.uk

Anti-Proliferative and Anticancer Activities in In Vitro Models

A primary application for pyrrolopyridine-based kinase inhibitors is in oncology. Numerous derivatives have demonstrated significant anti-proliferative and anticancer effects in a variety of human cancer cell lines.

For example, a series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold showed potent antiproliferative activity against melanoma cell lines, with some compounds exhibiting two-digit nanomolar IC50 values. nih.gov Another study on pyrrolo[3,2-c]pyridine derivatives identified a potent FMS kinase inhibitor, compound 1r , which displayed strong anti-proliferative effects against ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM. nih.govtandfonline.com

Furthermore, new 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors also showed potent antitumor activities. tandfonline.com Compound 10t from this series was particularly effective against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. tandfonline.com In the pyrrolo[2,3-d]pyrimidine class, halogenated derivatives demonstrated promising cytotoxic effects against four different cancer cell lines. researchgate.netmdpi.com

ScaffoldCompoundCancer Cell LineActivity (IC50)Reference
Pyrrolo[3,2-c]pyridineCompound 1r Ovarian, Prostate, Breast Cancer Panel0.15 - 1.78 µM nih.govtandfonline.com
1H-Pyrrolo[3,2-c]pyridineBisamide 9b A375P (Melanoma)Highly potent and selective nih.gov
1H-Pyrrolo[3,2-c]pyridineCompound 10t HeLa (Cervical)0.12 µM tandfonline.com
1H-Pyrrolo[3,2-c]pyridineCompound 10t SGC-7901 (Gastric)0.15 µM tandfonline.com
1H-Pyrrolo[3,2-c]pyridineCompound 10t MCF-7 (Breast)0.21 µM tandfonline.com
Pyrrolo[2,3-d]pyrimidineCompound 5k HepG2 (Liver)Potent cytotoxicity nih.gov
1H-Pyrrolo[2,3-b]pyridineCompound 4h 4T1 (Breast)Significant proliferation inhibition rsc.org

The anti-proliferative effects of pyrrolopyridine derivatives are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: Several studies have shown that these compounds can trigger apoptosis in cancer cells. For example, the FGFR inhibitor 4h was found to induce apoptosis in 4T1 breast cancer cells. rsc.org Mechanistic studies of a potent pyrrolo[2,3-d]pyrimidine derivative, compound 5k , revealed it induced apoptosis in HepG2 cells by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Chemical inhibition of MPS1 also leads to an increase in cells with sub-2c DNA content and induction of apoptosis. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. Potent pyrrolopyridine derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis. tandfonline.comresearchgate.netosti.gov For instance, compound 5k was found to induce cell cycle arrest in HepG2 cells. nih.gov Similarly, certain potent cytotoxic compounds were observed to arrest the cell cycle at the G2/M phase in various cancer cell lines. researchgate.net

The primary molecular targets for this class of compounds in oncology are protein kinases that drive cancer cell proliferation, survival, and metastasis. As detailed in section 6.2.1, key targets include receptor tyrosine kinases like c-Met, FGFR, RET, and CSF1R, which are often mutated or overexpressed in tumors. Downstream of these receptors, inhibitors can affect signaling pathways crucial for cancer progression. For example, a novel 1H-pyrrolo[2,3-b]pyridine derivative was found to target CDK8, which led to the inhibition of β-catenin activity and downregulation of the WNT/β-catenin signaling pathway, a key oncogenic pathway in colorectal cancer.

Antimicrobial and Antiviral Potentials

The pyrrolopyridine core structure is present in a number of compounds with demonstrated antimicrobial and antiviral properties. mdpi.comnih.gov However, specific research into the antimicrobial and antiviral effects of 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is not currently available in published literature.

Antibacterial Activities

There are no specific studies available that evaluate the antibacterial properties of this compound. The general class of pyrrolopyridine derivatives has been investigated for activity against various bacterial strains, but this specific compound has not been a subject of such research. nih.gov

Antifungal Activities

Information regarding the potential antifungal activities of this compound is not found in the current scientific literature.

Antiviral Activities (e.g., HIV-1 Integrase, HBV)

While some pyrrolopyridine derivatives have been explored for their potential as antiviral agents, including against HIV-1, there is no available data on the specific antiviral activity of this compound. mdpi.comnih.gov

Antimycobacterial Activities

No studies have been published detailing the antimycobacterial potential of this compound. Research on other molecules within the pyrrolopyridine class has shown some promise in this area. nih.gov

Immunomodulatory Effects

A thorough search of scientific databases and literature indicates that the immunomodulatory effects of this compound have not been investigated or reported.

Neuropharmacological Activities

There is no available research on the neuropharmacological activities of this compound. While some related pyrrolopyridine compounds have been studied for their effects on the nervous system, this specific derivative has not been a subject of such investigations. mdpi.com

Data Tables

Due to the absence of specific research on the biological activities of this compound, no data tables of research findings can be generated.

Analgesic Properties

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown considerable promise as analgesic agents. Studies on new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have confirmed their pain-relieving capabilities in both "hot plate" and "writhing" tests. nih.gov Notably, all tested imides in one study demonstrated greater activity in the writhing test than aspirin, with two compounds exhibiting analgesic effects comparable to morphine. nih.gov

Further research into N-substituted piperazinalkyl derivatives of 6-methyl-2-(1-piperidine)-pyridine-1,3-dione also highlighted their analgesic potential. nih.gov Specifically, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, such as compounds 34a and 34c , displayed strong analgesic activity in the writhing syndrome test, with effectiveness observed at doses as low as 0.78 mg/kg. nih.gov The structural modifications of these compounds play a crucial role in their analgesic efficacy.

A series of 3-Arylidene-4-(4-phenoxy-phenyl)1-benzyl-2-(3H) pyrrolones and 3-Arylidene-4-(4-chloro -phenyl)1-benzyl-2-(3H) pyrrolones have also been identified as having promising analgesic activity. orientjchem.org Similarly, 3-hydroxy-1,5-diaryl-4-pivaloyl-2,5-dihydro-2-pyrrolones and their derivatives were found to be potent analgesic agents. orientjchem.org

Table 1: Analgesic Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives

Compound Test Model Observation Reference
Imides 9 and 11 "Hot plate" and "writhing" tests Activity similar to morphine in the "writhing" test. nih.gov
Imides 8–15 "Writhing" test More active than aspirin. nih.gov

| 34a and 34c | Writhing syndrome test | Effective up to a dose of 0.78 mg/kg. | nih.gov |

Sedative Effects

The sedative properties of pyrrolo[3,4-c]pyridine derivatives have been consistently observed in various studies. For instance, imides 8–15 , which are derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, were found to significantly inhibit spontaneous locomotor activity in mice. nih.gov Among these, compounds 9 and 11 also prolonged the duration of thiopental-induced anesthesia, further confirming their sedative action. nih.gov

Similarly, a study on pyrrolo[3,4-c]pyridine-1,3(2H)-diones indicated that all tested compounds significantly suppressed the spontaneous locomotor activity of mice during a 30-minute observation period. nih.gov Compound 32 was identified as the most potent in this regard, with an ED50 of 12.03 mg/kg. nih.gov Other derivatives, such as 30c , 30d , and 30e , also suppressed locomotor activity at doses up to 12.5 mg/kg. nih.gov

Table 2: Sedative Effects of Selected Pyrrolo[3,4-c]pyridine Derivatives

Compound Test Model Observation Reference
Imides 8–15 Spontaneous locomotor activity in mice Significant inhibition of activity. nih.gov
Imides 9 and 11 Thiopental-induced anesthesia Extended duration of anesthesia. nih.gov
Compound 32 Spontaneous locomotor activity in mice Most potent effect with an ED50 of 12.03 mg/kg. nih.gov

Anticonvulsant Activities

The pyrrole (B145914) scaffold is a key feature in several compounds with anticonvulsant properties. researchgate.net Research into pyrroloimidazopyridines and pyrrolopurines has demonstrated their potential as anticonvulsant agents. nih.gov A study involving DBA/2 mice, which are genetically susceptible to sound-induced seizures, evaluated the effects of eight pyrroloimidazopyridines and four pyrrolopurines. The findings indicated that the anticonvulsant effect of certain pyrroloimidazopyridines and pyrrolopurines was, in some cases, comparable to established drugs like phenytoin (B1677684) and desmethylclobazam. nih.gov

The search for new anticonvulsant drugs is driven by the fact that many existing treatments have significant side effects. analchemres.org Quantitative Structure-Activity Relationship (QSAR) techniques are being employed to design new derivatives with improved activity. analchemres.org

Other Reported Biological Activities

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have emerged as potential candidates for the treatment of diabetes. Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively lower blood glucose levels without altering circulating insulin (B600854) concentrations. mdpi.comresearchgate.net These compounds appear to work by stimulating glucose uptake in muscle and fat cells. researchgate.net Specifically, derivatives with a 4-phenoxy substituent demonstrated a significant increase in the insulin sensitivity of mouse adipocytes. mdpi.com

A series of pyrrole and pyrrolopyrimidine derivatives were also examined for their antihyperglycemic activity, with some compounds showing promising results comparable to the standard drug Glimepiride. nih.gov Furthermore, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have exhibited excellent inhibition of the α-amylase enzyme, with some compounds showing significantly better inhibitory activity than the reference drug acarbose. mdpi.com

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrrolopyridine derivatives is another area of active research. Pyrrolo[3,2-c]pyridine derivatives have been identified as promising candidates for the development of anti-arthritic drugs due to their inhibitory effects on FMS kinase, which is implicated in inflammatory disorders. nih.gov One particular compound, 1r , demonstrated a potent anti-inflammatory effect against bone marrow-derived macrophages. nih.gov

Furthermore, a series of pyrrolopyridines and pyrrolopyridopyrimidines have been synthesized and screened for their in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. nih.govdntb.gov.ua The results revealed that certain fused pyrroles, namely the pyrrolopyridines 3i and 3l , show promising activity. nih.govdntb.gov.ua Some of the tested compounds induced significant anti-inflammatory activity that was comparable to that of diclofenac. nih.gov

Table 3: Other Biological Activities of Pyrrolopyridine Derivatives

Activity Compound Class/Derivative Key Findings Reference
Antidiabetic 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Reduce blood glucose by stimulating glucose uptake. mdpi.comresearchgate.net
Antidiabetic Aryl-substituted pyrazolo[3,4-b]pyridine derivatives Excellent inhibition of α-amylase. mdpi.com
Anti-Inflammatory Pyrrolo[3,2-c]pyridine derivative 1r Potent effect against bone marrow-derived macrophages. nih.gov

| Anti-Inflammatory | Pyrrolopyridines 3i and 3l | Promising pro-inflammatory cytokine inhibitory activity. | nih.govdntb.gov.ua |

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 C Pyridine Derivatives

Influence of Substituents at the C3 Position on Biological Activity

In the development of HIV-1 attachment inhibitors, the C3 position was functionalized with a glyoxamide linker connected to a piperazine (B1678402) benzamide (B126) moiety. SAR exploration revealed that this entire C3-substituent group is a crucial element of the pharmacophore. acs.org Modifications to the groups attached to this C3-linker system directly impact antiviral activity. For instance, in the development of the HIV-1 inhibitor Temsavir, which features a 1H-pyrrolo[2,3-c]pyridin-3-yl glyoxamide core, substitutions on the terminal benzoyl ring were explored. While many substitutions were detrimental, an azetidine (B1206935) amide was found to be a suitable replacement for the benzoyl group, highlighting the specific interactions governed by the C3-substituent.

Further studies on nortopsentin analogues, which are indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, involved creating a 3-bromoacetyl-pyrrolo[2,3-c]pyridine intermediate. nih.gov This C3-bromoacetyl group serves as a reactive handle to link the scaffold to other heterocyclic systems, demonstrating that the C3 position is pivotal for constructing larger, complex molecules with potential antitumor activity. nih.gov The nature of the group at C3 dictates the spatial orientation and electronic properties of the entire molecule, directly affecting its interaction with biological targets.

Compound SeriesC3-Substituent VariationTargetObserved Impact on ActivityReference
HIV-1 Attachment InhibitorsGlyoxamide linker to substituted piperazine benzamidesHIV-1 gp120Highly sensitive to substitution; specific amides and heterocycles tolerated while others cause significant loss of potency. acs.org
Nortopsentin AnaloguesBromoacetyl group used as a linkerAntiproliferativeServes as a critical handle for linking to other bioactive moieties, essential for constructing the final active compound. nih.gov
LSD1 InhibitorsLinked to a cyanophenyl group via an amino bridgeLSD1The cyano group interacts with key residue K661, crucial for potent inhibition. nih.gov

Impact of N1-Substitution on Pharmacological Potency and Selectivity

The nitrogen atom at the N1 position of the pyrrole (B145914) ring is a critical interaction point, often acting as a hydrogen bond donor. nih.gov Its substitution can therefore have a dramatic effect on binding affinity and selectivity.

In the context of developing agents for β-cell survival, studies on the related 7-azaindole (B17877) scaffold showed that methylation of the N1-position (N1-Me) resulted in an inactive analogue, suggesting that the N1-H is an indispensable part of the pharmacophore for that target. acs.org This highlights the importance of the N1-H as a hydrogen bond donor for interaction with the target protein. acs.org Similarly, for a series of G-protein-coupled receptor 84 (GPR84) antagonists, the indole (B1671886) N1-H was proposed to be a key hydrogen bond donor for binding, a role that is conserved in the corresponding 6-azaindole (B1212597) analogues. nih.gov

Conversely, in some cases, N1-methylation is synthetically necessary or does not impede activity. For example, the synthesis of certain nortopsentin analogues proceeds through an N-methylated pyrrolo[2,3-c]pyridine intermediate. nih.gov In the development of potent and reversible LSD1 inhibitors, cyclization involving the N-methyl group of a related compound led to a fused 6-membered ring system, resulting in a 2-fold increase in potency. nih.gov This indicates that while the N1-H is often crucial, strategic N1-substitution, particularly to create constrained cyclic systems, can be a viable strategy to enhance potency. The specific impact of N1-substitution is highly dependent on the topology of the target's binding site.

Importance of the Core Pyrrolo[2,3-c]pyridine Scaffold for Activity

The selection of a core heterocyclic scaffold is a fundamental decision in drug design. The pyrrolo[2,3-c]pyridine (6-azaindole) system has repeatedly proven to be a superior choice compared to its isomers and other related heterocycles for specific targets, validating its importance as a "privileged structure." nbuv.gov.uanih.gov

A clear demonstration of its advantage was seen in the development of Ataxia Telangiectasia Mutated and Rad3 related (ATR) kinase inhibitors. Researchers found that replacing an indole or a 7-azaindole core with the 6-azaindole isomer led to compounds with "much improved cellular potency." acs.org This substitution also conferred superior drug-like properties, including reduced lipophilicity, improved aqueous solubility, and a lack of CYP3A4 inhibition. acs.org

In another study focusing on kinase inhibitors, the 6-azaindole derivative showed potent inhibition of VEGFR2 and GSK-3β. nih.gov In contrast, the corresponding 4- and 5-azaindole (B1197152) isomers were approximately 10-fold less active against VEGFR2, showcasing the positional importance of the pyridine (B92270) nitrogen for this specific target interaction. nih.gov

However, the scaffold's superiority is target-dependent. In a search for LATS kinase inhibitors, a 6-azaindole derivative (5e) was found to have significantly diminished inhibitory activity compared to the lead 7-azaindole structure. nih.gov This underscores that while the 6-azaindole scaffold offers significant advantages in many contexts, its selection must be guided by the specific requirements of the intended biological target. The ultimate validation of the scaffold's utility is its presence in the approved antiretroviral drug Fostemsavir, which potently inhibits HIV-1 attachment to host cells. drugbank.comresearchgate.net

ScaffoldTarget KinaseRelative Potency/ActivityReference
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)ATR KinaseMuch improved cellular potency vs. Indole and 7-Azaindole acs.org
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)VEGFR2~10-fold more potent than 4-Azaindole and 5-Azaindole nih.gov
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)VEGFR2Slightly more potent than 6-Azaindole nih.gov
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)LATS KinasePotent inhibitor nih.gov
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)LATS KinaseSignificantly diminished activity vs. 7-Azaindole nih.gov

Strategic Modifications for Enhanced Potency, Selectivity, and Biological Translation

Beyond simple substitutions, strategic modifications are employed to optimize pyrrolo[2,3-c]pyridine derivatives for clinical application. These strategies focus on enhancing potency and selectivity while improving pharmacokinetic and pharmacodynamic (ADME/Tox) properties.

One successful strategy involves scaffold hopping, where the pyrrolo[2,3-c]pyridine core replaces a different ring system in a known inhibitor. This was used to design novel LSD1 inhibitors, where replacing a pyridine ring with the bicyclic 6-azaindole scaffold allowed the new structure to form additional beneficial hydrophobic interactions with a key tyrosine residue (Tyr761) in the binding site, leading to potent inhibition. nih.gov

Improving biological translation—the process of converting a potent compound into a viable drug—is another critical goal. The development of Fostemsavir is a prime example. The parent drug, Temsavir, is a potent HIV-1 attachment inhibitor but suffers from poor aqueous solubility, limiting its oral absorption. drugbank.comacs.org To overcome this, a phosphonooxymethyl prodrug, Fostemsavir, was designed. This modification dramatically improves solubility and allows for effective delivery of the active Temsavir molecule upon oral administration. drugbank.comnih.gov

Furthermore, switching to the 6-azaindole scaffold has been shown to directly improve drug-like properties. In the development of ATR kinase inhibitors, the move from an indole to a 6-azaindole core not only boosted potency but also improved Ligand Lipophilicity Efficiency (LLE), increased aqueous solubility, and reduced metabolic liabilities like CYP3A4 inhibition. acs.orgnih.gov These modifications are essential for developing compounds with favorable in vivo behavior, enhancing their potential for successful clinical translation.

Parent ScaffoldStrategic ModificationResulting Scaffold/CompoundImprovement GoalOutcomeReference
PyridineScaffold Hop to Pyrrolo[2,3-c]pyridineCompound 9 (LSD1 inhibitor)Enhance PotencyCaptured additional hydrophobic interactions, leading to potent LSD1 inhibition (IC50 = 80 nM). nih.gov
Indole / 7-AzaindoleScaffold Hop to Pyrrolo[2,3-c]pyridineCompound 14 (ATR inhibitor)Improve Potency & ADMEImproved cellular potency, reduced lipophilicity, and increased aqueous solubility. acs.org
Temsavir (active drug)Prodrug ApproachFostemsavirImprove BioavailabilityAdded phosphonooxymethyl group to enhance solubility and overcome absorption issues. drugbank.comacs.org
IndoleIsomeric Replacement6-Azaindole GPR84 Antagonist (18)Improve ADMEImproved Ligand Lipophilicity Efficiency (LLE) and metabolic stability. nih.gov

Future Perspectives in 3 Iodo 1 Methyl 1h Pyrrolo 2,3 C Pyridine Research

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine and its parent scaffold, 1H-pyrrolo[2,3-c]pyridine, typically relies on multi-step sequences. chemicalbook.com Future advancements will likely focus on creating more efficient, sustainable, and atom-economical synthetic routes. The principles of green chemistry, such as minimizing waste and maximizing the incorporation of all starting materials into the final product, are becoming increasingly important. rsc.org

One prospective area is the development of one-pot or tandem reactions that construct the bicyclic core and introduce the iodo-substituent in a single, streamlined process. Methodologies that avoid the use of harsh reagents or protecting groups would be highly desirable. For instance, C-H activation strategies could enable the direct iodination of the 1-methyl-1H-pyrrolo[2,3-c]pyridine core, bypassing the need for pre-functionalized precursors.

Furthermore, creating atom-economical multi-component reactions, such as the SnCl₂-catalyzed imino Diels-Alder reaction used for synthesizing related quinoline (B57606) derivatives, could be adapted for the pyrrolo[2,3-c]pyridine system. researchgate.net Such approaches combine multiple simple starting materials in a single step to generate complex products with high efficiency. researchgate.net The development of reagentless protocols, like the 100% atom-economical iodosulfenylation of alkynes, provides a paradigm for future syntheses that are both highly efficient and environmentally benign. rsc.org

Exploration of New Pharmacological Targets and Therapeutic Areas

The broader family of pyrrolopyridines has demonstrated a wide spectrum of biological activities, suggesting that derivatives of this compound could be valuable leads for new therapeutic agents. The pyrrolopyridine scaffold is present in compounds targeting various diseases, from cancer to viral infections. mdpi.com

Future research will likely explore the potential of this compound's derivatives against a range of pharmacological targets. Based on the activity of related structures, promising areas include:

Oncology: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been used to develop potent inhibitors of kinases crucial to cancer progression, such as Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer and c-Met. researchgate.netimist.manih.govnih.gov Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed as tubulin polymerization inhibitors, acting on the colchicine-binding site to exert anticancer effects. nih.gov

Inflammatory and Immune Diseases: TNIK inhibitors have also been shown to modulate IL-2 secretion, indicating potential applications in autoimmune and inflammatory conditions. researchgate.netnih.gov Additionally, spleen tyrosine kinase (SYK), a key mediator in inflammatory cells, represents another potential target for pyrrolopyridine-based inhibitors. mdpi.com

Neurodegenerative and Other Disorders: Given the diverse roles of kinases in cellular signaling, exploring the inhibitory profile of this compound derivatives against a broad panel of kinases could uncover novel therapeutic opportunities for a variety of diseases.

The table below summarizes the inhibitory activities of some related pyrrolopyridine compounds, highlighting the potential for this class of molecules.

Compound ClassTargetBiological ActivityIndication
1H-pyrrolo[2,3-b]pyridine derivativesTNIKIC₅₀ < 1 nMColorectal Cancer
1H-pyrrolo[3,2-c]pyridine derivativesTubulin PolymerizationIC₅₀ = 0.12 to 0.21 µMCancer
1H-pyrrolo[2,3-b]pyridine derivativesc-MetpIC₅₀ up to 8.0Cancer

This table presents data for related compound classes to illustrate potential research directions.

Advanced Derivatization for Multifunctional Agents and Probes

The iodine atom at the 3-position of the pyrrolo[2,3-c]pyridine core is a key handle for advanced derivatization. This position is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This chemical versatility allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR) and optimize pharmacological properties.

Future work in this area will likely focus on:

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov For example, linking it to an endoperoxide moiety could create dual degraders of proteins like Cyclin D1/3 and CDK4/6. rsc.org

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD, where small molecular fragments are coupled to the iodinated position to build potent and selective inhibitors.

Development of PROTACs: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). By attaching a ligand for an E3 ubiquitin ligase via a linker, the resulting molecule could induce the targeted degradation of a specific protein of interest, offering a powerful therapeutic modality beyond simple inhibition.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery. For the this compound scaffold, this integrated approach can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research will increasingly rely on:

Molecular Docking: To predict the binding modes of new derivatives within the active site of a target protein. researchgate.netnih.gov This helps prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), can build predictive models based on a series of tested compounds. imist.ma These models identify which steric and electronic features are critical for biological activity, guiding the design of more potent molecules. imist.ma

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the specific interactions, such as hydrogen bonds, that are key for binding affinity. nih.gov

This computational-experimental cycle—where computational predictions guide synthesis and testing, and the experimental results then refine the computational models—will be essential for efficiently navigating the chemical space around the this compound scaffold.

Potential Applications as Chemical Probes in Biological Systems

Beyond direct therapeutic applications, this compound is an excellent candidate for the development of chemical probes to study biological systems. The reactive iodine atom serves as a versatile anchor for introducing reporter tags.

Potential future applications include:

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) or, via Stille or Suzuki coupling, a radiolabeled group containing ¹¹C or ¹⁸F. The resulting radiotracers could be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize the distribution of a specific drug target in vivo.

Fluorescent Probes: A fluorophore can be attached at the 3-position via cross-coupling. These fluorescently tagged molecules can be used in cellular imaging techniques like fluorescence microscopy or flow cytometry to study target localization, trafficking, and engagement within cells.

Affinity-Based Probes: The scaffold can be functionalized with photo-activatable groups or other reactive moieties to create affinity-based probes for target identification and validation. These probes bind to their target protein and can then be covalently cross-linked upon activation, allowing for subsequent isolation and identification of the protein.

The development of such probes would provide invaluable tools for chemical biology, enabling a deeper understanding of the physiological and pathological roles of the targets engaged by this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.